Triethyl orthoformate

Description

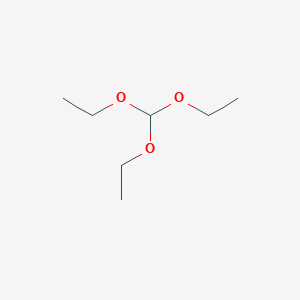

Structure

3D Structure

Properties

IUPAC Name |

diethoxymethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKASDNZWUGIAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041957 | |

| Record name | Ethyl orthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO] | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.86 [mmHg] | |

| Record name | Triethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-51-0, 108055-42-1 | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethyl orthoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108055421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl orthoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl orthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl orthoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355LRR361Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Triethyl Orthoformate: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Triethyl orthoformate, a versatile and reactive organic compound, serves as a cornerstone in a multitude of synthetic pathways, particularly within the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and insights into its applications in drug development and beyond.

Core Physical and Chemical Properties

This compound, systematically named (diethoxymethoxy)ethane, is a colorless liquid with a characteristic pungent odor.[1] It is the orthoester of formic acid and is widely available commercially.[2][3] The industrial synthesis of this compound is primarily achieved through the reaction of hydrogen cyanide and ethanol (B145695).[2] An alternative laboratory-scale synthesis involves the reaction of sodium ethoxide with chloroform.[2]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | References |

| CAS Number | 122-51-0 | [2] |

| IUPAC Name | (Diethoxymethoxy)ethane | [2][3] |

| Molecular Formula | C₇H₁₆O₃ | [2][3][4] |

| Molar Mass | 148.20 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1][5][6] |

| Density | 0.891 g/mL at 25 °C | [2][6] |

| Boiling Point | 146 °C | [2][6] |

| Melting Point | -76 °C | [2][6] |

| Refractive Index (n20/D) | 1.391 | [4] |

| Solubility in Water | Slightly soluble, decomposes | [7][8][9] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform | [7][10][11] |

Chemical Properties and Reactivity

This compound is a stable compound under standard conditions but is sensitive to moisture and acids.[12] It hydrolyzes in the presence of water, particularly under acidic conditions, to form ethanol and ethyl formate.[1] This reactivity is harnessed in its application as a dehydrating agent. It is a flammable liquid and its vapors can form explosive mixtures with air.[12]

Key chemical reactions involving this compound include:

-

Hydrolysis: Reacts with water to yield ethanol and ethyl formate.

-

Bodroux-Chichibabin Aldehyde Synthesis: Reacts with Grignard reagents to produce aldehydes with one additional carbon atom.[1][8]

-

Esterification: Acts as a water scavenger to drive esterification reactions to completion.[2]

-

Formylation and Alkylation: Serves as a formylating and alkylating agent.

-

Acetal (B89532) Formation: Used as a protecting group for alcohols and diols by forming acetals.[4]

-

Synthesis of Heterocycles: A key reagent in the synthesis of various heterocyclic compounds, including benzimidazoles and quinazolinones.[1][7]

Key Synthetic Applications and Experimental Protocols

This compound's utility in organic synthesis is extensive. Below are detailed protocols for some of its most important applications, providing a practical guide for researchers.

Bodroux-Chichibabin Aldehyde Synthesis

This reaction provides a valuable method for the one-carbon homologation of Grignard reagents to aldehydes. The reaction proceeds via the formation of a diethyl acetal, which is subsequently hydrolyzed to the corresponding aldehyde.

Reaction Scheme:

Caption: Bodroux-Chichibabin Aldehyde Synthesis Pathway.

Experimental Protocol: Synthesis of n-Hexaldehyde

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.25 gram-atoms). Add 50 mL of anhydrous ether and a small crystal of iodine. Initiate the reaction by adding 5 mL of n-amyl bromide. Once the reaction starts, add an additional 300 mL of anhydrous ether, followed by a solution of n-amyl bromide (1.25 moles total) in 150 mL of anhydrous ether, added dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

-

Reaction with this compound: Cool the Grignard solution to 5-10 °C. Add this compound (1 mole) dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and then reflux for 6 hours.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add chilled 6% hydrochloric acid until all the solid has dissolved. The upper oily layer, which is the hexaldehyde diethyl acetal, is then separated.

-

Acetal Hydrolysis and Purification: The acetal is hydrolyzed by distillation with a solution of 100 g of concentrated sulfuric acid in 700 mL of water. The aldehyde distills rapidly. The distillate is collected in a solution of sodium bisulfite. The aldehyde is then liberated from the bisulfite adduct by adding a suspension of sodium bicarbonate. The free aldehyde is steam distilled, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and finally distilled to yield pure n-hexaldehyde.

Use as a Dehydrating Agent in Esterification

This compound is an effective water scavenger in esterification reactions, driving the equilibrium towards the product side by reacting with the water formed.

Reaction Scheme:

Caption: Esterification with Water Removal by this compound.

Experimental Protocol: Fischer Esterification with this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (1 equivalent), the alcohol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid, 1-2 mol%).

-

Addition of this compound: Add this compound (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure, and purify the resulting ester by distillation or column chromatography.

Synthesis of Heterocyclic Compounds

This compound is a key building block for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.

Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of o-phenylenediamines with this compound.

Reaction Scheme:

Caption: Synthesis of Benzimidazole from o-Phenylenediamine.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

-

Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in an excess of this compound (5-10 equivalents).

-

Catalyst Addition: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the excess this compound under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

4(3H)-Quinazolinones are another class of biologically active heterocyclic compounds whose synthesis can be achieved using this compound.

Reaction Scheme:

Caption: Synthesis of 4(3H)-Quinazolinone.

Experimental Protocol: One-Pot Synthesis of 3-Aryl-4(3H)-quinazolinones

-

Reaction Mixture: In a round-bottom flask, mix anthranilic acid (1 equivalent), the desired amine (1 equivalent), and this compound (1.2 equivalents).

-

Catalyst: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture under reflux. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure 3-aryl-4(3H)-quinazolinone.

Use as a Protecting Group for Alcohols and Diols

This compound can be used to protect hydroxyl groups as ethoxymethyl (EOM) ethers or to protect 1,2- and 1,3-diols as cyclic orthoformates. These protecting groups are stable under various reaction conditions and can be readily removed.

Experimental Workflow:

Caption: Workflow for Alcohol/Diol Protection and Deprotection.

General Experimental Protocol for Acetal Formation

-

Reaction Setup: Dissolve the alcohol or diol (1 equivalent) in an inert solvent such as dichloromethane (B109758) or toluene.

-

Reagent Addition: Add this compound (1.5-2 equivalents) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or pyridinium (B92312) p-toluenesulfonate).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, quench with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous drying agent. After solvent removal, the protected compound can be purified by column chromatography or distillation.

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is crucial for compound characterization and process development.

Determination of Boiling Point

The boiling point of this compound can be determined using a simple distillation setup or a Thiele tube apparatus.

Experimental Protocol (Thiele Tube Method):

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of this compound can be measured using a pycnometer or a digital density meter.

Experimental Protocol (Pycnometer Method):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present, and its mass is measured again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring its mass.

-

The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a characteristic property that can be measured with high precision using a refractometer.

Experimental Protocol (Abbe Refractometer):

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Conclusion

This compound is a reagent of significant importance in organic synthesis, offering a wide range of applications from aldehyde synthesis and esterification to the construction of complex heterocyclic systems vital for drug discovery. Its predictable reactivity and the availability of well-established protocols make it an invaluable tool for researchers and chemical development professionals. This guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory.

References

- 1. This compound-Shandong JunTeng Chemical Co., Ltd. [juntengchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound [commonorganicchemistry.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. This compound | 122-51-0 [chemicalbook.com]

- 9. 122-51-0 CAS | this compound | High Purity Solvents | Article No. 00349 [lobachemie.com]

- 10. This compound, Affordable Price, Importer, Exporter, Distributors [joshi-group.com]

- 11. sanjaychemindia.com [sanjaychemindia.com]

- 12. This compound: Pure Reagent for Synthesis by PENPET [penpet.com]

An In-depth Technical Guide to the Synthesis of Triethyl Orthoformate from Chloroform and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl orthoformate, a versatile reagent in organic synthesis, serves as a cornerstone in the formation of acetals, formylation reactions, and as a dehydrating agent. Its synthesis from readily available precursors, chloroform (B151607) and ethanol (B145695), has been a subject of extensive study, leading to the development of multiple synthetic strategies. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound, with a focus on the reaction between chloroform and ethanol. Detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathway and experimental workflow are presented to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Introduction

This compound, systematically named triethoxymethane, is an orthoester with the chemical formula HC(OC₂H₅)₃.[1] It is a colorless liquid with a pungent odor, finding widespread application in the pharmaceutical and chemical industries.[2] Notably, it is a key intermediate in the Bodroux-Chichibabin aldehyde synthesis and is utilized in the production of antimalarial drugs like chloroquine.[2] The synthesis of this compound from chloroform and ethanol is a classic and industrially relevant transformation. This guide delves into the core methodologies for this synthesis, providing detailed experimental procedures and quantitative data to facilitate reproducible and efficient laboratory-scale and potential scale-up production.

Synthetic Methodologies

The synthesis of this compound from chloroform and ethanol primarily proceeds via a nucleophilic substitution reaction, reminiscent of the Williamson ether synthesis.[3] The core of the reaction involves the displacement of chloride ions from chloroform by ethoxide ions. The primary methods to achieve this transformation are detailed below.

Classical Synthesis using Sodium Metal

This method involves the in situ generation of sodium ethoxide from the reaction of sodium metal with absolute ethanol. The highly reactive sodium ethoxide then reacts with chloroform to yield this compound.[1]

Reaction Scheme:

2 C₂H₅OH + 2 Na → 2 C₂H₅ONa + H₂ CHCl₃ + 3 C₂H₅ONa → HC(OC₂H₅)₃ + 3 NaCl

Synthesis using Sodium Hydroxide (B78521)

A more common and often safer alternative to using sodium metal is the use of sodium hydroxide. In this approach, sodium hydroxide reacts with ethanol to form sodium ethoxide, which then reacts with chloroform.[4][5] This method can be performed with or without the use of a phase transfer catalyst.

Synthesis using Sodium Hydroxide with a Phase Transfer Catalyst

The introduction of a phase transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycol, can enhance the reaction rate and yield by facilitating the transfer of the ethoxide ion from the solid or aqueous phase to the organic phase where chloroform resides.[2][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound.

Table 1: Synthesis of this compound using Sodium Metal

| Parameter | Value | Reference |

| Reactants | ||

| Chloroform | 123 g (82 mL) | [7] |

| Absolute Ethanol | 750 mL | [7] |

| Sodium | 52 g | [7] |

| Reaction Conditions | ||

| Reaction Time | 30 minutes for sodium addition | [7] |

| Yield and Purity | ||

| Yield | 35 g (initial run), 45 g (second run with recovered materials) | [7] |

| Purity | Not specified | |

| Notes | The reaction can be vigorous and requires cooling.[7] |

Table 2: Synthesis of this compound using Sodium Hydroxide

| Parameter | Method 1 | Method 2 | Method 3 | Reference |

| Reactants | ||||

| Chloroform | 60 g | 72 g | 70 g | [4][5] |

| Ethanol | 48.5 g | 48.5 g | 80 g | [4][5] |

| Sodium Hydroxide | 37 g | 49 g | 81 g | [4][5] |

| Mixed Solvent | 140 g | 168 g | 300 g | [4][5] |

| Reaction Conditions | ||||

| Temperature | 50 °C | 30 °C | Room Temperature | [4][5] |

| Reaction Time | 1 hour | 1.5 hours | 1.5 hours | [4][5] |

| Yield and Purity | ||||

| Yield | 65% | 70% | 65% | [4][5] |

| Purity | >98% | >98% | 98% | [4][5] |

| Notes | The mixed solvent is a pre-distilled fraction from the process.[4] | The ethanol is added gradually.[4] | The product is purified by washing and distillation.[5] |

Experimental Protocols

Detailed Experimental Protocol using Sodium Metal[8]

Materials:

-

Chloroform (dry): 123 g (82 mL)

-

Anhydrous Ethyl Alcohol: 750 mL

-

Sodium metal (clean, small pieces): 52 g

Apparatus:

-

2000 mL round-bottomed flask

-

Long reflux condenser (60-80 cm)

-

Heating mantle

-

Apparatus for filtration under anhydrous conditions

-

Distillation apparatus with a fractionating column

Procedure:

-

Ensure all glassware is thoroughly dried.

-

To the 2000 mL round-bottomed flask, add 750 mL of anhydrous ethyl alcohol and 123 g of dry chloroform.

-

Fit the flask with the long reflux condenser.

-

Gradually add 52 g of clean, small pieces of sodium through the condenser over a period of 30 minutes. If the reaction becomes too vigorous, cool the flask with a cold water bath.

-

After all the sodium has reacted, cool the mixture to room temperature.

-

Filter the sodium chloride precipitate through a sintered glass funnel, ensuring the filtration apparatus is dry. Wash the collected sodium chloride with a small amount of absolute alcohol, adding the washings to the main filtrate.

-

Transfer the filtrate to a distillation apparatus equipped with an efficient fractionating column.

-

Distill the solution to recover the excess chloroform and most of the ethyl alcohol. Collect this distillate for potential use in subsequent runs.

-

Decant the remaining liquid from any separated salt and fractionally distill it.

-

Collect the fraction boiling at 144-146 °C, which is the this compound. The reported yield for the initial run is 35 g.

Detailed Experimental Protocol using Sodium Hydroxide[5][6]

Materials:

-

Chloroform: 72 g

-

Ethanol: 48.5 g

-

Sodium Hydroxide: 49 g

-

Mixed Solvent (pre-distilled fraction): 168 g

Apparatus:

-

Reaction flask with a stirrer, thermometer, and addition funnel

-

Heating/cooling bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a reaction flask, combine 72 g of chloroform and 168 g of the mixed solvent.

-

Add 49 g of sodium hydroxide to the mixture.

-

Cool the mixture to 20 °C.

-

Gradually add 48.5 g of ethanol to the reaction mixture while maintaining the temperature at 30 °C.

-

After the addition is complete, maintain the reaction at 30 °C for 1.5 hours.

-

Upon completion, the reaction mixture is typically washed to remove salts and then purified by distillation. The final product purity is reported to be over 98%, with a yield of 70%.[4][5]

Mandatory Visualizations

Reaction Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. CN1106375A - Synthetic process of this compound - Google Patents [patents.google.com]

- 6. CN109180441B - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Industrial Production of Triethyl Orthoformate from Hydrogen Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial synthesis of triethyl orthoformate, a versatile reagent in organic chemistry, with a specific focus on the process commencing from hydrogen cyanide and ethanol (B145695). This method, a variation of the Pinner reaction, is a cornerstone of industrial organo-synthesis.

Process Overview and Reaction Chemistry

The industrial synthesis of this compound from hydrogen cyanide (HCN) and ethanol is a well-established process.[1][2] The overall chemical transformation can be represented as:

HCN + 3 C₂H₅OH --(HX)--> HC(OC₂H₅)₃ + NH₄X (where X = Cl or Br)

This reaction is typically acid-catalyzed, with hydrogen chloride (HCl) or hydrogen bromide (HBr) being the most common catalysts.[3] The process occurs in two main stages:

-

Formation of the Pinner Salt: Hydrogen cyanide reacts with ethanol in the presence of a strong acid (like HBr) at low temperatures to form an intermediate imino ether salt, also known as a Pinner salt.[3][4]

-

Alcoholysis of the Pinner Salt: The Pinner salt is then treated with excess ethanol at a higher temperature to yield the final product, this compound, and an ammonium (B1175870) salt byproduct.[3][4]

The final product is typically purified by fractionation.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various examples of the industrial synthesis process, as detailed in patent literature.[3]

Table 1: Reactant Molar Ratios and Yields

| Example | Molar Ratio (HCN : Ethanol : HBr) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1 | 1 : 3.5 : 1.1 | 48 | 82.5 | 99.20 |

| 2 | 1 : 3.8 : 1.2 | 48 | 82.3 | 98.98 |

| 3 | 1 : 3.75 : 1.25 | 36 | 76.8 | 98.92 |

| 4 | 1 : 3.75 : 1.3 | 24 | 76.4 | 98.64 |

| 5 | 1 : 3.6 : 1.25 | 24 | 75.4 | 98.56 |

| 6 | 1 : 3.75 : 1.2 | 72 | 79.3 | 99.01 |

| 7 | 1 : 3.8 : 1.1 | 60 | 80.1 | 99.05 |

| 8 | 1 : 3.8 : 1.2 | 36 | 78.7 | 98.56 |

Table 2: Reaction Conditions

| Example | Pinner Salt Formation Temp. (°C) | Alcoholysis Temp. (°C) | Inert Solvent |

| 1 | -10 to -20 | 50 to 60 | Solvent Oil |

| 2 | -10 to -15 | 40 to 50 | n-heptane |

| 3 | 5 to 10 | 30 to 40 | Cyclohexane |

| 4 | -5 to 10 | 30 to 40 | Not Specified |

| 5 | -5 to -10 | 30 to 40 | Cyclohexane |

| 6 | -5 to 10 | 40 to 50 | Not Specified |

| 7 | -5 | 50 to 60 | n-heptane |

| 8 | 0 to 10 | 30 to 40 | n-heptane |

Detailed Experimental Protocol

The following is a generalized experimental protocol based on the procedures outlined in the patent literature.[3]

Materials:

-

Hydrogen Cyanide (HCN)

-

Anhydrous Ethanol (C₂H₅OH)

-

Hydrogen Bromide (HBr) gas

-

Inert Solvent (e.g., n-heptane, cyclohexane, or solvent oil)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Jacketed glass reactor with stirring, temperature control, and gas inlet/outlet

-

Cooling system capable of reaching -20°C

-

Heating system

-

Distillation/fractionation apparatus

-

Scrubber for waste gas treatment

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

-

Initial Charge: A portion of the anhydrous ethanol and the inert solvent are charged into the reactor.

-

Cooling: The reactor contents are cooled to the desired temperature for Pinner salt formation (e.g., -10°C).

-

HCN Addition: Liquid hydrogen cyanide is carefully added to the cooled ethanol/solvent mixture while maintaining the temperature.

-

HBr Gas Introduction: Hydrogen bromide gas is then slowly bubbled through the reaction mixture. The temperature should be carefully controlled during this exothermic step.

-

Pinner Salt Formation: The reaction mixture is stirred at the low temperature until the formation of the imine salt (Pinner salt) is complete, which is often indicated by the precipitation of the salt.

-

Alcoholysis: The remaining portion of anhydrous ethanol is added to the reactor.

-

Heating: The reaction mixture is then heated to the specified alcoholysis temperature (e.g., 40-60°C) and held for the prescribed reaction time (24-72 hours).

-

Work-up: After the reaction is complete, the ammonium bromide byproduct is removed by filtration.

-

Purification: The solvent is removed from the filtrate by distillation. The crude this compound is then purified by fractional distillation to obtain the final product with high purity.[1]

Safety Considerations with Hydrogen Cyanide

Hydrogen cyanide is an extremely toxic and flammable substance that requires stringent safety protocols.[5][6]

-

Engineering Controls: All work with HCN must be conducted in a well-ventilated fume hood with a low sash height.[5] The laboratory should be under negative pressure.[5]

-

Personal Protective Equipment (PPE): This includes tight-fitting safety goggles, a face shield, double nitrile or neoprene gloves, and a lab coat.[5]

-

Handling: Use in-progress signs to alert others.[5] All glassware joints should be properly sealed.[5]

-

Storage: HCN should be stored in a cool, well-ventilated, and locked poisons cupboard, away from heat and incompatible materials like acids and oxidizing agents.[7][8]

-

Emergency Preparedness: An emergency response plan must be in place, and a cyanide antidote kit should be readily available.[6] All personnel must be trained in its use.[6]

Visualizations

Logical Relationships and Workflows

Caption: Production workflow for this compound.

Reaction Mechanism: The Pinner Reaction

Caption: The Pinner reaction mechanism.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN1340495A - Process for preparing orthoformate from hydrocyanic acid as waste gas of acrylonitrile plant - Google Patents [patents.google.com]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]

- 5. sarponggroup.com [sarponggroup.com]

- 6. nj.gov [nj.gov]

- 7. benchchem.com [benchchem.com]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Triethyl orthoformate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of triethyl orthoformate, a versatile reagent in organic synthesis. It covers its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular structure, and presents key quantitative data in a structured format. Furthermore, this document outlines detailed experimental protocols for its application in common synthetic transformations and visualizes a key reaction pathway using a Graphviz diagram.

Core Properties and Identification

This compound, systematically named (diethoxymethoxy)ethane, is an organic compound with the chemical formula HC(OC₂H₅)₃.[1] It is a colorless and volatile liquid.[1]

CAS Number: 122-51-0[1][2][3][4][5]

Molecular Structure:

The molecule features a central carbon atom bonded to one hydrogen atom and three ethoxy groups (-OCH₂CH₃).

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, facilitating easy comparison and reference.

| Property | Value | References |

| Molecular Weight | 148.202 g/mol | [1][3][4] |

| Density | 0.891 g/mL at 25 °C | [1][3][4][7] |

| Boiling Point | 146 °C | [1][3][4][7] |

| Melting Point | -76 °C | [1][3][4][7] |

| Refractive Index (n20/D) | 1.391 | [3][4][7] |

| Vapor Pressure | 2.9 mmHg at 20 °C | [4][7] |

| Flash Point | 86 °F (30 °C) | [7] |

| Water Solubility | 1.35 g/L | [7] |

| LD50 (oral, rat) | 7.06 g/kg | [7] |

Key Applications and Experimental Protocols

This compound is a valuable reagent in a variety of organic transformations, primarily due to its ability to serve as a source of a formyl group or as a dehydrating agent.

Bodroux-Chichibabin Aldehyde Synthesis

This reaction allows for the synthesis of aldehydes from Grignard reagents. This compound provides a protected formyl group that is subsequently hydrolyzed to yield the aldehyde.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the Grignard reagent (RMgBr) from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

Reaction with this compound: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. The molar ratio of Grignard reagent to this compound is typically 1:1.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure the reaction goes to completion.

-

Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of dilute aqueous acid (e.g., 10% HCl or H₂SO₄) with stirring. This step hydrolyzes the intermediate acetal (B89532) to the desired aldehyde.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure, and purify the resulting crude aldehyde by distillation or column chromatography.

Fischer Esterification: Driving Equilibrium

In Fischer esterification reactions, the formation of water is a byproduct that can limit the yield of the desired ester. This compound can be employed as a dehydrating agent to drive the reaction towards the product side.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid, an excess of the alcohol (e.g., ethanol), and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Addition of this compound: Add this compound to the reaction mixture. A typical molar ratio is 1:1 with respect to the limiting carboxylic acid.

-

Reaction: Heat the reaction mixture to reflux for several hours. The this compound will react with the water produced during the esterification to form ethanol (B145695) and ethyl formate, thus removing water from the equilibrium.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the ester with a suitable organic solvent, wash the organic layer with water and brine, and dry over an anhydrous drying agent. Remove the solvent under reduced pressure and purify the ester by distillation or column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the logical workflow of the Bodroux-Chichibabin aldehyde synthesis.

Caption: Workflow of the Bodroux-Chichibabin Aldehyde Synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 122-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 原甲酸三乙酯 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. geno-chem.com [geno-chem.com]

- 6. PubChemLite - this compound (C7H16O3) [pubchemlite.lcsb.uni.lu]

- 7. 122-51-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Triethyl Orthoformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethyl orthoformate in a variety of common organic solvents. Understanding the solubility characteristics of this versatile reagent is crucial for its effective use in chemical synthesis, formulation development, and various research applications. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For liquid-liquid systems, the term "miscibility" is often used. Two liquids are considered miscible if they form a homogeneous solution in all proportions. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its ester-like structure, exhibits a broad range of solubility in common organic solvents.

Quantitative Solubility Data

This compound is widely reported to be miscible with a variety of common organic solvents. Miscibility implies that the two liquids can be mixed in any ratio to form a single phase. For practical purposes in a laboratory or industrial setting, this can be considered as infinite solubility. In contrast, its solubility in water is limited. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent Class | Solvent | Scientific Term for Solubility | Quantitative Value |

| Alcohols | Ethanol | Miscible | Soluble in all proportions |

| Methanol | Soluble | Data not available in g/100mL | |

| Ethers | Diethyl Ether | Miscible[1] | Soluble in all proportions |

| Ketones | Acetone | Miscible[2][3][4] | Soluble in all proportions |

| Halogenated Hydrocarbons | Chloroform | Miscible[2][3][4] | Soluble in all proportions |

| Dichloromethane | Soluble | Data not available in g/100mL | |

| Esters | Ethyl Acetate | Soluble[5] | Data not available in g/100mL |

| Apolar Solvents | Toluene | Soluble | Data not available in g/100mL |

| Hexane | Soluble | Data not available in g/100mL | |

| Aqueous | Water | Slightly Miscible | 1.35 g/L[6][7][8] |

Experimental Protocol: Determination of Miscibility

The following protocol provides a detailed methodology for the qualitative determination of the miscibility of this compound in a given organic solvent.

Materials:

-

This compound (reagent grade)

-

Organic solvent to be tested (e.g., ethanol, diethyl ether, acetone, chloroform, ethyl acetate, toluene, hexane)

-

Dry, clean test tubes with stoppers or caps

-

Graduated pipettes or cylinders (1 mL and 5 mL)

-

Vortex mixer or magnetic stirrer

-

Safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Preparation: Ensure all glassware is scrupulously clean and dry to avoid any contamination that might affect the results. Label each test tube with the name of the solvent being tested.

-

Solvent Addition: Using a clean, calibrated pipette or graduated cylinder, add 2 mL of the organic solvent to the corresponding labeled test tube.

-

This compound Addition: With a separate clean, calibrated pipette, add 2 mL of this compound to the same test tube.

-

Mixing: Securely stopper the test tube and invert it gently several times to allow the liquids to mix. For a more thorough mixing, use a vortex mixer for 10-15 seconds.

-

Observation: After mixing, allow the test tube to stand undisturbed in a test tube rack for at least 5 minutes. Observe the contents of the test tube against a well-lit background.

-

Miscible: If the two liquids form a single, clear, and homogeneous phase with no visible interface, they are considered miscible.

-

Immiscible or Partially Miscible: If two distinct layers are formed, or if the solution appears cloudy or forms an emulsion, the liquids are immiscible or partially miscible. Note the relative positions of the layers if they separate.

-

-

Confirmation (Optional): To confirm miscibility across different proportions, the experiment can be repeated with varying ratios of this compound to the solvent (e.g., 1:4 and 4:1).

-

Record Keeping: Meticulously record all observations for each solvent tested, including the appearance of the mixture after mixing and after the settling period.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the miscibility of this compound with an organic solvent.

Caption: Workflow for Determining Miscibility.

Conclusion

This compound demonstrates excellent solubility in a wide range of common organic solvents, being miscible with alcohols, ethers, ketones, and chloroform. This high degree of solubility makes it a highly versatile reagent in organic synthesis, allowing for its use in a variety of reaction conditions and with a broad spectrum of co-reagents and substrates. Its limited solubility in water is also a key property, often exploited in work-up procedures to facilitate its separation from aqueous phases. The provided experimental protocol offers a straightforward and reliable method for confirming its miscibility in any specific organic solvent of interest to researchers and drug development professionals.

References

- 1. camachem.com [camachem.com]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. This compound, 98% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 122-51-0 [chemicalbook.com]

- 6. 122-51-0 CAS | this compound | High Purity Solvents | Article No. 00349 [lobachemie.com]

- 7. This compound CAS#: 122-51-0 [m.chemicalbook.com]

- 8. DOSS [doss.turi.org]

An In-depth Technical Guide to the Hydrolysis and Stability of Triethyl Orthoformate in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical behavior of triethyl orthoformate in aqueous environments. This compound (TEOF), an orthoester of formic acid, is a versatile reagent in organic synthesis and holds significant potential in pharmaceutical applications, particularly in the development of pH-sensitive drug delivery systems.[1][2] A thorough understanding of its hydrolysis and stability is paramount for its effective utilization.

Mechanism of Hydrolysis

The hydrolysis of this compound is predominantly an acid-catalyzed process. In neutral or basic aqueous solutions, it is exceedingly stable.[3] The generally accepted mechanism for its acid-catalyzed hydrolysis is the A-1 mechanism, which involves a rapid, reversible protonation of the orthoester, followed by a rate-determining decomposition of the protonated substrate to form a carboxonium ion.[4]

The key steps in the hydrolysis are as follows:

-

Protonation: An oxygen atom of the this compound is rapidly and reversibly protonated by a hydronium ion (H₃O⁺) from the acidic medium.

-

Rate-Limiting Step: The protonated substrate undergoes a slow, rate-determining cleavage to eliminate a molecule of ethanol (B145695) and form a resonance-stabilized dialkoxycarboxonium ion.[4]

-

Hydration: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion, forming a protonated hemiorthoester.

-

Deprotonation and Decomposition: The protonated hemiorthoester is deprotonated by water. Subsequent protonation of another ethoxy group and elimination of a second ethanol molecule leads to the formation of ethyl formate (B1220265).

-

Final Hydrolysis: The resulting ethyl formate can further hydrolyze, especially under prolonged exposure to acidic or basic conditions, to yield formic acid and ethanol.

This multi-step pathway underscores the compound's stability at neutral to high pH and its controlled breakdown under acidic conditions.

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Kinetics of Hydrolysis

The rate of this compound hydrolysis is highly dependent on several factors, most notably pH and temperature. The reaction kinetics are first-order with respect to the concentration of the orthoester and the proton concentration.[5][6]

Factors Influencing Hydrolysis Rate:

-

pH: Acid catalysis is essential for the hydrolysis to proceed at a significant rate. The rate is directly proportional to the concentration of hydronium ions. Consequently, as the pH decreases, the rate of hydrolysis increases substantially.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Studies have been conducted at various temperatures, such as 22°C and 50°C, to characterize the reaction's temperature dependence.[3]

-

Solvent Isotope Effect: The solvent isotope effect (kH₂O/kD₂O) for the hydrolysis of this compound in aqueous solution is typically in the range of 0.37 to 0.47.[4] This value is consistent with the A-1 mechanism, where the pre-equilibrium protonation step is affected by the isotopic substitution of deuterium (B1214612) for protium.[4]

Quantitative Hydrolysis Data

The following table summarizes kinetic data for the hydrolysis of orthoformates under specific conditions, highlighting the significant rate acceleration achieved with a supramolecular catalyst compared to the uncatalyzed background reaction.

| Substrate | Conditions | kuncat (s⁻¹) | kcat (s⁻¹) | Rate Acceleration (kcat/kuncat) | Reference |

| This compound | pH 11.0, 50°C | 1.44 x 10⁻⁵ | 8.1 x 10⁻³ | 560 | [7] |

| Triisopropyl Orthoformate | pH 11.0, 50°C | 4.34 x 10⁻⁶ | 3.9 x 10⁻³ | 890 | [7] |

| Tri-n-propyl Orthoformate | pH 11.0, 50°C | 4.6 x 10⁻⁶ | 1.8 x 10⁻² | 3900 | [4] |

Note: The catalyzed reaction (kcat) data is from studies using a specific water-soluble self-assembled supramolecular host as a catalyst, which operates even in basic solutions by stabilizing the protonated substrate.[4][5]

Experimental Protocols for Studying Hydrolysis

Investigating the hydrolysis of this compound typically involves monitoring the disappearance of the reactant or the appearance of products over time using spectroscopic or chromatographic methods.

General Experimental Methodology:

-

Reagent Preparation:

-

Prepare an aqueous buffer solution of the desired pH (e.g., acetate (B1210297) buffer for acidic conditions).

-

If solubility is a concern, a co-solvent such as dioxane or acetonitrile (B52724) may be used.[6][8]

-

Prepare a stock solution of this compound in a suitable dry, inert solvent.

-

-

Reaction Initiation and Monitoring:

-

Equilibrate the buffer solution to the desired reaction temperature in a thermostatically controlled vessel (e.g., an NMR tube, a cuvette, or a reaction flask).

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer.

-

Monitor the reaction progress at fixed time intervals.

-

-

Analytical Techniques:

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful technique for monitoring the reaction in real-time. The disappearance of the characteristic methine proton signal of this compound and the appearance of signals corresponding to ethyl formate and ethanol can be quantified.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the concentrations of the orthoester and its hydrolysis products over time, providing kinetic data.[6]

-

Gas Chromatography (GC): GC is also suitable for monitoring the volatile components of the reaction mixture.

-

Caption: A typical experimental workflow for studying hydrolysis kinetics.

Stability and Storage

The stability of this compound is dictated by its susceptibility to acid-catalyzed hydrolysis.

-

pH Stability: It is stable in aqueous media under neutral and alkaline (basic) conditions. However, it readily decomposes in the presence of even catalytic amounts of acid.[9]

-

Moisture Sensitivity: this compound is hygroscopic and sensitive to moisture.[9][10] Atmospheric moisture can be sufficient to cause slow decomposition over time, especially if acidic impurities are present.

-

Storage Recommendations: To ensure its integrity, this compound should be stored in a cool, dry place in a tightly sealed container, away from acids and strong oxidizing agents.[9][11]

Relevance in Drug Development

The pH-dependent stability of the orthoester linkage is a highly attractive feature for drug delivery applications. Poly(ortho esters) are a class of biodegradable polymers that incorporate this acid-sensitive linkage into their backbone.[6] These polymers are stable at physiological pH (around 7.4) but hydrolyze at the lower pH found in specific microenvironments, such as endosomes, lysosomes, or tumor tissues. This property allows for the design of drug delivery systems that release their therapeutic payload in a targeted, triggered manner. The hydrolysis of the polymer backbone leads to its degradation into biocompatible, low-molecular-weight products.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sourcing this compound: A Guide to Global Buyers - eCommerce Basis [ecbasis.org]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Hydrolysis of some poly(ortho-ester)s in homogeneous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]

- 9. This compound: Pure Reagent for Synthesis by PENPET [penpet.com]

- 10. This compound | 122-51-0 [chemicalbook.com]

- 11. lobachemie.com [lobachemie.com]

The Versatility of Triethyl Orthoformate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethyl orthoformate (TEOF), with the chemical formula HC(OC₂H₅)₃, is a remarkably versatile and widely utilized reagent in organic synthesis. Its utility stems from its ability to act as a one-carbon electrophile, a protecting group precursor for carbonyls, and an efficient dehydrating agent. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in its effective application.

Formylation of Nucleophiles

This compound is a cornerstone reagent for the introduction of a formyl group (-CHO) onto a variety of nucleophiles, most notably amines. This transformation is fundamental in the synthesis of a vast array of pharmaceuticals and agrochemicals.

N-Formylation of Amines

The N-formylation of primary and secondary amines to their corresponding formamides is a crucial transformation. These formamides are not only stable compounds but also serve as key intermediates for the synthesis of isocyanates and formamidines, and as protecting groups for amines in multi-step syntheses.[1]

The reaction typically proceeds under acidic catalysis, which activates the this compound.[2] The acid protonates an ethoxy group, facilitating its departure as ethanol (B145695) and forming a highly electrophilic diethoxycarbenium ion. This ion is then attacked by the amine nucleophile. Subsequent elimination of a second ethanol molecule and hydrolysis yields the N-formyl product.[2]

Quantitative Data for N-Formylation of Amines

| Entry | Amine Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Aniline (B41778) | H₂SO₄–SiO₂ | This compound | 65 (Reflux) | 4 min | 96 | |

| 2 | 4-Nitroaniline | H₂SO₄–SiO₂ | This compound | 65 (Reflux) | 25 min | 85 | |

| 3 | 2,6-Dimethylaniline | H₂SO₄–SiO₂ | This compound | 65 (Reflux) | 2 h | 70 | |

| 4 | Benzylamine | H₂SO₄–SiO₂ | This compound | 65 (Reflux) | 6 min | 94 | |

| 5 | Aniline | None | Water | 100 (Reflux) | 24 h | Good | [3] |

Experimental Protocol: N-Formylation of Aniline using Immobilized Sulfuric Acid [4]

-

Materials:

-

Aniline (6 mmol)

-

This compound (24 mmol)

-

Immobilized sulfuric acid on silica (B1680970) gel (H₂SO₄–SiO₂) (1.2 g)

-

-

Procedure:

-

To a round-bottomed flask, add aniline and this compound.

-

Add the H₂SO₄–SiO₂ catalyst to the mixture.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 minutes.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the catalyst.

-

The filtrate can be purified by column chromatography or recrystallization to yield the N-formylaniline.

-

Reaction Workflow: N-Formylation of Amines

Protection of Carbonyl Groups

In multi-step organic syntheses, it is often necessary to protect sensitive carbonyl functionalities to prevent undesired reactions. This compound is an excellent reagent for the protection of aldehydes and ketones as their diethyl acetals or ketals, respectively.[5] These acetals are stable under neutral and basic conditions and can be readily deprotected under acidic conditions.[5]

The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Nucleophilic attack by an alcohol (in this case, ethanol generated in situ from TEOF or added) leads to a hemiacetal, which is then further protonated and eliminates water. A second alcohol molecule then attacks the resulting oxocarbenium ion to form the stable acetal (B89532). This compound also acts as a dehydrating agent in this reaction, reacting with the water produced to drive the equilibrium towards acetal formation.[6]

Quantitative Data for Acetal Protection of Carbonyls

| Entry | Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | HBF₄-SiO₂ | None | Room Temp | Short | High | [5] |

| 2 | Cyclohexanone | HBF₄-SiO₂ | None | Room Temp | Short | High | [5] |

| 3 | Acetophenone | HBF₄-SiO₂ | Ethanol | Room Temp | - | High | [5] |

| 4 | Benzaldehyde | Yb(OTf)₃ (0.1 mol%) | Ethanol | Room Temp | - | High | [5] |

| 5 | Various Aldehydes | Tetrabutylammonium tribromide | Ethanol | Room Temp | - | Excellent | [6] |

Experimental Protocol: General Procedure for Acetal Formation [5]

-

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

This compound (1.5 - 2.0 eq)

-

Acid catalyst (e.g., HBF₄-SiO₂, Yb(OTf)₃)

-

Anhydrous alcohol (if required)

-

-

Procedure:

-

To a stirred solution of the carbonyl compound in an anhydrous solvent (or neat if the substrate is a liquid), add this compound.

-

Add a catalytic amount of the acid catalyst. For weakly electrophilic carbonyls, using the corresponding alcohol as a solvent is recommended.[5]

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Mechanism of Acetal Formation

References

- 1. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Triethyl Orthoformate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for triethyl orthoformate, a common reagent in organic synthesis. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of exposure and accidents.

Understanding the Hazards of this compound

This compound [CAS No. 122-51-0] is a flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] It is crucial to be fully aware of its properties to handle it safely.

GHS Hazard Classification:

-

Acute toxicity (Inhalation): Category 4[4]

-

Serious eye irritation: Causes serious eye irritation.[2][7]

-

Carcinogenicity: Category 1A[4]

-

Reproductive toxicity: Category 1A[4]

-

Specific target organ toxicity — repeated exposure: Category 2 (liver)[4]

Quantitative Safety Data

Proper risk assessment requires an understanding of the specific physical and chemical properties of this compound. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C7H16O3 | [8][9] |

| Molecular Weight | 148.20 g/mol | [5][8][10] |

| Appearance | Colorless liquid with a pungent odor | [1][9][10][11][12] |

| Boiling Point | 146 °C (lit.) | [9][10] |

| Melting Point | -76 °C (lit.) | [9][10] |

| Flash Point | 35 °C (95 °F) - closed cup | [9] |

| Density | 0.891 g/mL at 25 °C (lit.) | [9][10] |

| Vapor Density | 5.11 (vs air) | [9] |

| Vapor Pressure | 2.9 mmHg (20 °C) | |

| Explosive Limits | Lower: 0.7 % (V), Upper: 25.1 % (V) | [9] |

| Solubility | Slightly soluble in water, miscible with alcohol and ether.[1] Decomposes in water.[1][11] | |

| Oral LD50 (Rat) | 7060 mg/kg | [3][13][14] |

| Dermal LD50 (Rabbit) | 18,000 mg/kg | [5][13][14][15] |

| LC50 Inhalation (Rat) | 24750 mg/m3 (8 h) | [13][14] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Local exhaust ventilation should be used to keep airborne concentrations below exposure limits.[3]

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[2][4][5] Use explosion-proof electrical, ventilating, and lighting equipment.[8]

-

Static Discharge: Take precautionary measures against static discharge.[4][8] Ground and bond containers and receiving equipment during transfer.[3][8]

-

Safety Equipment: An eyewash station and safety shower should be readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][5]

-

Hand Protection: Wear suitable chemical-resistant gloves.[2] Inspect gloves before use and dispose of contaminated gloves properly.[5]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][3] For larger quantities or increased risk of splashing, consider impervious clothing or a chemical-resistant suit.[5]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or in case of a spill, use a NIOSH-approved respirator with appropriate cartridges.[3]

Safe Handling and Storage Procedures

Handling:

-

Read and understand the Safety Data Sheet (SDS) before use.[4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of vapor or mist.[5]

-

Do not eat, drink, or smoke in the laboratory.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[3][9][16]

-

Keep containers tightly closed to prevent the ingress of moisture, as it is moisture-sensitive.[5][9]

-

Store in a flammable liquid storage cabinet.

Experimental Protocol: General Workflow for a Reaction Using this compound

The following is a generalized workflow for a laboratory-scale reaction involving this compound. Note: This is a template and must be adapted with specific quantities, reaction conditions, and work-up procedures based on the specific chemical transformation being performed. A thorough risk assessment should be conducted before commencing any new procedure.

Caption: General laboratory workflow for a reaction involving this compound.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][8] If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[4][8]

-

Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the skin with plenty of water and soap.[8][16] Seek medical attention if skin irritation occurs.[8][16]

-

Eye Contact: Rinse cautiously with water for several minutes.[4][8] Remove contact lenses if present and easy to do. Continue rinsing.[4][8] Get immediate medical attention.[3]

-

Ingestion: Rinse mouth with water.[4][5] Do NOT induce vomiting.[5] Seek medical attention if you feel unwell.[8]

Spill and Leak Procedures:

-

Minor Spills: Remove all ignition sources.[16] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][8][9] Collect the absorbed material and place it in a suitable, labeled container for disposal.[8][9][16]

-

Major Spills: Evacuate the area.[6] Wear appropriate PPE, including respiratory protection.[8] Contain the spill to prevent it from entering drains or waterways.[8][9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5][6]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[9]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety considerations when working with this compound, from initial hazard identification to emergency response.

Caption: Logical flow of safety precautions for handling this compound.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[4][8] Do not allow the chemical to enter drains or the environment.[8][9]

By implementing these comprehensive safety measures, researchers, scientists, and drug development professionals can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

- 1. This compound | 122-51-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. This compound - Starshinechemical [starshinechemical.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. grokipedia.com [grokipedia.com]

- 11. This compound-Shandong JunTeng Chemical Co., Ltd. [juntengchem.com]

- 12. sanjaychemindia.com [sanjaychemindia.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. msds.nipissingu.ca [msds.nipissingu.ca]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Mechanism and Application of Triethyl Orthoformate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl orthoformate (TEOF), with the chemical formula HC(OC₂H₅)₃, is a versatile and reactive orthoester widely employed in organic synthesis.[1][2] As a stable, commercially available liquid, it serves as a crucial one-carbon (C1) building block and a dehydrating agent.[1][2][3] Its utility spans from the installation of protecting groups to the formation of carbon-carbon bonds and the synthesis of complex heterocyclic systems, making it an invaluable reagent in the pharmaceutical and fine chemical industries.[4][5] This guide provides an in-depth examination of the core mechanisms of TEOF, details its key applications with quantitative data, and supplies practical experimental protocols.

Core Mechanism of Action: Acid-Catalyzed Activation

The reactivity of this compound is predominantly unlocked under acidic conditions.[4] The central carbon atom of the orthoester is highly electrophilic, but direct nucleophilic attack is slow. The presence of a protic or Lewis acid catalyst dramatically accelerates reactions by generating a highly reactive dialkoxycarbenium ion intermediate.

The activation sequence is as follows:

-

Protonation: One of the ethoxy groups is protonated by the acid catalyst.

-

Elimination of Ethanol (B145695): The protonated intermediate readily eliminates a molecule of ethanol.

-

Formation of Dialkoxycarbenium Ion: This elimination results in the formation of a planar, resonance-stabilized dialkoxycarbenium ion. This cation is a potent electrophile and is the key intermediate that reacts with various nucleophiles.

Figure 1: Acid-Catalyzed Activation of this compound.

Key Applications in Synthesis

Protection of Diols

One of the most common applications of TEOF is the protection of 1,2- and 1,3-diols as cyclic acetals.[6] This reaction is efficient and reversible, making it ideal for multi-step synthesis. The reaction is driven to completion by the removal of ethanol, often through distillation. TEOF also acts as a water scavenger, reacting with any water present to drive the equilibrium toward the product.[1]

The general mechanism involves the initial formation of the dialkoxycarbenium ion, followed by a two-step reaction with the diol:

-